molecular formula C8H8N2O2 B7969617 7-METHOXY-1,3-BENZOXAZOL-2-AMINE

7-METHOXY-1,3-BENZOXAZOL-2-AMINE

Cat. No.: B7969617
M. Wt: 164.16 g/mol
InChI Key: GTXCAUPTRHQYNR-UHFFFAOYSA-N
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Description

7-METHOXY-1,3-BENZOXAZOL-2-AMINE is a heterocyclic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol . This compound belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of a methoxy group at the 7th position and an amino group at the 2nd position makes this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-METHOXY-1,3-BENZOXAZOL-2-AMINE typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminophenol with methoxy-substituted benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free or green chemistry approaches, such as ball-milling, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-METHOXY-1,3-BENZOXAZOL-2-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-METHOXY-1,3-BENZOXAZOL-2-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-METHOXY-1,3-BENZOXAZOL-2-AMINE involves its interaction with specific molecular targets. For instance, in its anthelmintic activity, the compound has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism. This disrupts the metabolic processes of parasitic nematodes, leading to their death . Molecular docking studies have indicated that the compound may not target tubulin beta chain and glutamate-gated channels, suggesting alternative pathways .

Comparison with Similar Compounds

Uniqueness: 7-METHOXY-1,3-BENZOXAZOL-2-AMINE is unique due to the presence of the methoxy group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other oxazole derivatives and contributes to its specific applications in research and industry .

Properties

IUPAC Name

7-methoxy-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXCAUPTRHQYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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